![molecular formula C9H11NO5 B085831 1,3,5-Trimethoxy-2-nitrobenzene CAS No. 14227-18-0](/img/structure/B85831.png)
1,3,5-Trimethoxy-2-nitrobenzene
Overview
Description
1,3,5-Trimethoxy-2-nitrobenzene is a chemical compound that is used as a pharmaceutical intermediate, in chemical research, and as an application intermediate . It is a yellow crystalline powder .
Synthesis Analysis
The synthesis of 1,3,5-Trimethoxy-2-nitrobenzene has been achieved in a microreactor with two microreactors in series. Compared with the traditional batch reactor, sulfuric acid consumption was decreased by 7.6 times, and the reaction time was reduced from 4h to 60s .Molecular Structure Analysis
The molecular formula of 1,3,5-Trimethoxy-2-nitrobenzene is C9H11NO5 . The average mass is 213.187 Da and the monoisotopic mass is 213.063721 Da .Chemical Reactions Analysis
The reaction of 1,3,5-Trimethoxy-2-nitrobenzene with mixtures of nitrous and nitric acids occurs under conditions in which reactions with either acid alone are negligibly slow .Physical And Chemical Properties Analysis
1,3,5-Trimethoxy-2-nitrobenzene is a crystalline powder with a yellow to orange appearance . It is soluble in water .Scientific Research Applications
Nanotechnology
2,4,6-Trimethoxynitrobenzene has applications in nanotechnology, particularly in the creation of nanoscale sensors. Its chemical reactivity can be harnessed to produce sensors that detect environmental pollutants or biological markers with high sensitivity and specificity.
Each of these applications demonstrates the versatility and importance of 2,4,6-Trimethoxynitrobenzene in scientific research across various fields . The compound’s unique chemical structure allows for a broad range of uses, from pharmaceuticals to advanced materials, highlighting its significance in ongoing scientific exploration and innovation.
Safety and Hazards
Mechanism of Action
Mode of Action
It has been observed that the compound can undergo electrochemical reduction, producing a radical anion . This process shows hyperfine splitting for 15 N nuclei of the nitro group and 13 C nuclei of the benzene ring given the natural abundance of the isotopes . The nitro group in the equilibrium conformation of the radical anion of 2,4,6-trimethoxynitrobenzene is rotated relative to the benzene ring plane by an angle close to 90° and has a pyramidal structure .
Result of Action
The formation of a radical anion during electrochemical reduction suggests that the compound could potentially induce oxidative stress within cells .
properties
IUPAC Name |
1,3,5-trimethoxy-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYAWLZEMLQGJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333847 | |
Record name | 1,3,5-Trimethoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trimethoxy-2-nitrobenzene | |
CAS RN |
14227-18-0 | |
Record name | 1,3,5-Trimethoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What does the research paper reveal about the structure of the 2,4,6-trimethoxynitrobenzene radical anion?
A1: The research paper focuses on the structural changes observed when 2,4,6-trimethoxynitrobenzene forms a radical anion. Specifically, it reports the pyramidal distortion of the nitro (NO2) group in the radical anion form of the molecule. [] This distortion from planarity is a significant finding as it can influence the reactivity and properties of the molecule.
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